2-(4-Methylphenoxy)propanoic acid
Overview
Description
“2-(4-Methylphenoxy)propanoic acid” is a unique chemical compound with the empirical formula C10H12O3 . It has a molecular weight of 180.20 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI stringInChI=1S/C10H12O3/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
. The canonical SMILES representation is CC1=CC=C(C=C1)OC(C)C(=O)O
. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 180.20 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 180.078644241 g/mol . The topological polar surface area is 46.5 Ų .Scientific Research Applications
Detection and Analysis in Environmental Samples : A method for determining phenoxy herbicides, including 2-(4-Methylphenoxy)propanoic acid, in water samples using microextraction and GC-MS analysis was developed. This method offers high sensitivity and accuracy for environmental monitoring (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).
Exposure Assessment in Occupational Settings : Research on Finnish farm workers exposed to phenoxy acid herbicides, including this compound, utilized urinalysis to evaluate exposure levels and potential health impacts (Manninen, Kangas, Klen, & Savolainen, 1986).
Sorption to Soil and Organic Matter : A review on the sorption of phenoxy herbicides to soil, organic matter, and minerals emphasized the importance of soil parameters in understanding the environmental fate of these compounds (Werner, Garratt, & Pigott, 2012).
Adsorption and Degradation in Soils : A comprehensive review compared the adsorption and degradation rates of phenoxyalkanoic acid herbicides in soils, providing insights into their potential for groundwater contamination (Paszko, Muszyński, Materska, Bojanowska, Kostecka, & Jackowska, 2016).
Physiological Effects on Plants : Research on the physiological effects of a related compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, on oat, wild oat, and wheat provided insights into the herbicidal action mechanism (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Advanced Extraction Techniques for Analysis : A study presented a supramolecular solvent-based liquid phase microextraction method for determining phenoxy acid herbicides in water and rice samples, showcasing a green and efficient analytical technique (Seebunrueng, Phosiri, Apitanagotinon, & Srijaranai, 2020).
Biodegradation in Aquifer Materials : The biodegradation kinetics of this compound and other phenoxy acid herbicides in aerobic aquifer materials were explored, providing valuable data for environmental risk assessments (Toräng, Nyholm, & Albrechtsen, 2003).
Mechanism of Action
Target of Action
It is chemically related to other phenoxy herbicides such as 2,4-d, dicamba, and mcpa , which are known to mimic the plant hormone IAA (auxin) . Auxins play a crucial role in plant growth and development by regulating cell division, elongation, and differentiation .
Mode of Action
Like other phenoxy herbicides, 2-(4-Methylphenoxy)propanoic acid likely interacts with its targets by mimicking the action of the plant hormone auxin . This mimicry leads to uncontrolled growth in broadleaf weeds, ultimately causing their death .
Biochemical Pathways
These pathways control various aspects of plant growth and development, including cell division, elongation, and differentiation .
Result of Action
The primary result of the action of this compound is the death of broadleaf weeds . By mimicking auxin, the compound induces uncontrolled growth in these plants, leading to their eventual death .
Properties
IUPAC Name |
2-(4-methylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQZPXFENISXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394590 | |
Record name | 2-(4-methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22504-83-2 | |
Record name | 2-(4-methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylphenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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